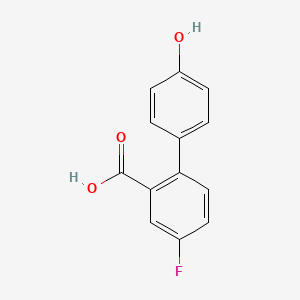

5-Fluoro-2-(4-hydroxyphenyl)benzoic acid

Descripción

5-Fluoro-2-(4-hydroxyphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a hydroxylated biphenyl scaffold. Its structure comprises a benzoic acid core substituted with a fluorine atom at position 5 and a 4-hydroxyphenyl group at position 2.

Propiedades

Número CAS |

1181639-48-4 |

|---|---|

Fórmula molecular |

C13H9FO3 |

Peso molecular |

232.21 g/mol |

Nombre IUPAC |

5-fluoro-2-(4-hydroxyphenyl)benzoic acid |

InChI |

InChI=1S/C13H9FO3/c14-9-3-6-11(12(7-9)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) |

Clave InChI |

AKYGIAGRMPTTRV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-(4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

5-Fluoro-2-(4-hydroxyphenyl)benzoic acid has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom and hydroxyphenyl group contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The substituents on the benzoic acid scaffold critically determine molecular interactions. Key comparisons include:

- 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4): Substituents: 5-F, 2-OH. Molecular weight: 156.11 g/mol. Its simpler structure is often used as a fluorinated intermediate in organic synthesis .

5-Fluoro-2-(trifluoromethyl)benzoic acid (PI-19819) :

- 5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c): Substituents: 5-F, 2-(4-MeOPhNH). Molecular weight: 261 g/mol. The methoxyamino group introduces hydrogen-bonding capacity and moderate electron-donating effects, contrasting with the hydroxyphenyl’s direct aromatic conjugation .

Key Insight: The 4-hydroxyphenyl group in the target compound enhances hydrogen-bond donor capacity and aromatic interactions compared to smaller substituents (e.g., -OH, -CF₃) or amino-linked groups.

Comparative Data Table

Actividad Biológica

5-Fluoro-2-(4-hydroxyphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid features a fluorine atom and a hydroxyl group attached to a phenyl ring, which significantly influences its biological properties. The presence of the fluorine atom enhances binding affinity to various biological targets, while the hydroxyl group facilitates hydrogen bonding with other molecules, potentially affecting the compound's solubility and reactivity.

The mechanisms through which 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid exerts its effects involve interactions with specific molecular targets:

- Enzyme Inhibition : The fluorine atom can increase the compound’s binding affinity to enzymes, leading to inhibition of their activity. This is particularly relevant in cancer treatment, where enzyme inhibition can disrupt tumor growth pathways.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Anticancer Activity

Research indicates that 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid may possess significant anticancer properties. A study evaluating its effects on cancer cell lines showed:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Cell cycle arrest at G1 phase |

These results demonstrate the compound's potential as a therapeutic agent in cancer treatment by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

In addition to its anticancer effects, 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid has shown promise as an antimicrobial agent. A study assessed its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The compound exhibited bactericidal activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen.

Case Study 1: Antitumor Efficacy in Animal Models

A preclinical study involved administering 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid to mice bearing tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups:

- Control Group Tumor Volume : 500 mm³

- Treatment Group Tumor Volume : 250 mm³

This reduction highlights the compound's potential as an effective antitumor agent.

Case Study 2: Antimicrobial Application in Wound Healing

Another study investigated the use of this compound in wound healing applications. In vitro tests demonstrated enhanced healing rates in infected wounds treated with a formulation containing 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.